molecular formula C17H24N2O2S B6453535 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane CAS No. 2549133-21-1

1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane

Cat. No.: B6453535
CAS No.: 2549133-21-1
M. Wt: 320.5 g/mol
InChI Key: DDSQPKUNMFETMX-XBXARRHUSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a trans-cinnamyl (3-phenylprop-2-en-1-yl) moiety.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(E)-3-phenylprop-2-enyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-4,6-8,17H,5,9-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSQPKUNMFETMX-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane typically involves multiple steps. One common method starts with the preparation of cyclopropanesulfonyl chloride, which is then reacted with appropriate amines and other reagents to form the desired diazepane derivative . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring may also interact with specific binding sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

(a) 1-[(2E)-3-Phenylprop-2-en-1-yl]-1,4-Diazepane

  • Structure : Lacks the cyclopropanesulfonyl group but retains the cinnamyl substituent.
  • Synthesis : Prepared via alkylation of 1,4-diazepane with (2E)-3-phenylprop-2-en-1-yl halides under basic conditions .
  • Key Differences :
    • The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity, likely lowering solubility in polar solvents.
    • Reduced metabolic stability compared to the sulfonamide derivative .

(b) 1-(Pyridin-3-yl)-1,4-Diazepane

  • Structure : Features a pyridine ring instead of the cinnamyl and sulfonyl groups.
  • Pharmacological Relevance : Binds to nicotinic acetylcholine receptors via interactions with the pyridine ring and diazepane core .
  • Key Differences :
    • The pyridine substituent enables π-cation interactions with receptor sites, unlike the sulfonamide-cinnamyl combination.
    • Higher basicity due to the pyridine nitrogen, altering pharmacokinetics .

Functional Group Analogs

(a) N-(4-Fluorophenyl)-N-[(2E)-3-Phenylprop-2-en-1-yl]Urea ()

  • Structure : Urea-linked cinnamyl and fluorophenyl groups.
  • Physical Properties :
    • Melting Point: ~120–125°C (solid).
    • IR: N-H stretch at 3320 cm⁻¹, C=O at 1660 cm⁻¹.
    • 1H-NMR : Cinnamyl protons at δ 6.4–6.8 (vinyl), δ 7.2–7.4 (phenyl) .
  • Key Differences :
    • Urea group introduces strong hydrogen-bonding capacity, enhancing crystallinity compared to sulfonamides.
    • Lower thermal stability than sulfonamide derivatives due to urea decomposition .

(b) 3-(3-Chlorophenyl)-1H-Pyrazol-4-yl-1,4-Diazepane ()

  • Structure : Combines a chlorophenylpyrazole with the 1,4-diazepane core.
  • Pharmacological Activity :
    • High selectivity for 5-HT7 receptors (Ki < 10 nM).
    • Demonstrated efficacy in reducing repetitive behaviors in murine models of autism .
  • Key Differences :
    • The chlorophenylpyrazole group enhances receptor selectivity but reduces metabolic stability compared to cyclopropanesulfonyl-cinnamyl derivatives.

Key Observations :

  • Sulfonylation and alkylation are common steps for 1,4-diazepane derivatives, but yields vary with substituent steric and electronic effects.
  • Chromatography (e.g., Al₂O₃) is critical for purifying oily products .

Pharmacological and Physicochemical Trends

  • Cyclopropanesulfonyl Group : Enhances metabolic stability by resisting oxidative degradation compared to urea or ester groups .
  • Cinnamyl vs. Aryl Substitutents : The trans-cinnamyl group improves membrane permeability due to its planar structure, whereas bulkier substituents (e.g., diphenylmethyl) reduce solubility .
  • Receptor Binding : Pyridine or chlorophenyl groups favor specific receptor interactions (e.g., 5-HT7 or nicotinic), while sulfonamides may target sulfotransferase enzymes .

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